5-(3-Formylphenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(3-Formylphenyl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a formylphenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Formylphenyl)thiophene-2-carbaldehyde typically involves the Vilsmeier-Haack formylation reaction. This method introduces a formyl group into electron-rich aromatic compounds using the Vilsmeier reagent, which is prepared by reacting a disubstituted formamide (usually dimethylformamide) with an acid chloride (such as phosphorus oxychloride) .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale Vilsmeier-Haack formylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Formylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(3-Formylphenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 5-(3-Formylphenyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π stacking interactions with aromatic systems. These interactions contribute to the compound’s biological and electronic properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the formylphenyl group, resulting in different reactivity and applications.
2,5-Thiophenedicarboxaldehyde: Contains two formyl groups, leading to distinct chemical behavior and uses.
Uniqueness
5-(3-Formylphenyl)thiophene-2-carbaldehyde is unique due to the presence of both a formylphenyl group and a thiophene ring, which imparts a combination of electronic properties and reactivity that is not found in simpler thiophene derivatives .
Properties
CAS No. |
869959-15-9 |
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Molecular Formula |
C12H8O2S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
5-(3-formylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H8O2S/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-8H |
InChI Key |
PMUUYCIWNUWTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)C=O)C=O |
Origin of Product |
United States |
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